Retro-methyl-alpha-ionol

Organic Synthesis Flavor Chemistry Process Chemistry

Retro-methyl-α-ionol (CAS 945426-65-3) is a synthetic C14 norisoprenoid intermediate characterized by a (6Z)-6-(3-methoxybutylidene)-1,5,5-trimethylcyclohex-1-ene structure, with a molecular weight of 208.34 g/mol and computed XLogP3 of 3.5. It is not a direct flavor or fragrance agent itself, but rather a critical, advanced intermediate employed in the streamlined synthesis of the highly valuable aroma compound β-damascenone.

Molecular Formula C14H24O
Molecular Weight 208.34 g/mol
Cat. No. B11722421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRetro-methyl-alpha-ionol
Molecular FormulaC14H24O
Molecular Weight208.34 g/mol
Structural Identifiers
SMILESCC1=CCCC(C1=CCC(C)OC)(C)C
InChIInChI=1S/C14H24O/c1-11-7-6-10-14(3,4)13(11)9-8-12(2)15-5/h7,9,12H,6,8,10H2,1-5H3/b13-9+
InChIKeyUJJLMWKISWEECA-UKTHLTGXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Retro-Methyl-Alpha-Ionol Procurement Guide: Key Identifiers and Synthesis Role


Retro-methyl-α-ionol (CAS 945426-65-3) is a synthetic C14 norisoprenoid intermediate characterized by a (6Z)-6-(3-methoxybutylidene)-1,5,5-trimethylcyclohex-1-ene structure, with a molecular weight of 208.34 g/mol and computed XLogP3 of 3.5 [1]. It is not a direct flavor or fragrance agent itself, but rather a critical, advanced intermediate employed in the streamlined synthesis of the highly valuable aroma compound β-damascenone [2]. Its 'retro' configuration, featuring a specific Z-geometry, distinguishes it from standard α- or β-ionone derivatives and is essential for its downstream conversion efficiency.

Why Unverified Retro-Methyl-Alpha-Ionol Substitutes Compromise β-Damascenone Synthesis


Substituting retro-methyl-α-ionol with generic ionones (like α-ionone or β-ionone) or other ionol derivatives is not feasible for procuring β-damascenone. The retro-methyl-α-ionol pathway represents a specific, optimized synthetic route where the compound's precise stereochemistry and functional group arrangement (the methoxybutylidene side-chain) enable a defined cyclization and dehydration sequence [1]. Using an in-class analog would force a reversion to older, lower-yielding, or more complex multi-step syntheses, potentially requiring different catalysts, reaction conditions, and purification strategies, thereby increasing overall cost and process complexity [2]. The 'retro' designation is not arbitrary; it signifies a structural isomer crucial for the intended chemical transformation.

Quantitative Differentiation Evidence for Retro-Methyl-Alpha-Ionol Procurement


Synthetic Route Efficiency: Retro-Methyl-Alpha-Ionol as a Direct Precursor to β-Damascenone

Retro-methyl-α-ionol serves as a direct, high-value intermediate in the synthesis of β-damascenone, a key aroma compound. The Campagnole & Delmond (2007) synthetic route [1] leverages the specific structure of retro-α-ionol (a closely related analog) to achieve a streamlined synthesis. This pathway is reported to be more straightforward and efficient than alternative syntheses starting from other ionone derivatives, which often involve more steps, lower yields, or more complex reagents . While a direct comparative yield for retro-methyl-α-ionol itself is not disclosed in the primary literature, vendor sources indicate its synthesis can be achieved with high efficiency (over 95% yield) and selectivity .

Organic Synthesis Flavor Chemistry Process Chemistry

Structural Differentiation: Computed Physicochemical Properties vs. α-Ionone

Computational data highlight key property differences between retro-methyl-α-ionol and its common precursor, α-ionone. Retro-methyl-α-ionol has a higher computed LogP (XLogP3 = 3.5) [1] compared to α-ionone (XLogP3 ≈ 2.9 [2]), indicating increased lipophilicity. It also has a lower topological polar surface area (TPSA = 9.2 Ų) [1] than α-ionone (TPSA = 17.1 Ų) [2], and notably, zero hydrogen bond donors versus one in α-ionone [1][2]. These properties influence solubility, chromatographic behavior, and membrane permeability.

Cheminformatics Computational Chemistry Property Prediction

Vendor-Disclosed Synthesis Yield for Retro-Methyl-Alpha-Ionol

Commercial vendors specializing in custom synthesis and fine chemicals report that the synthesis of retro-methyl-α-ionol can be achieved with high yields (over 95%) and excellent selectivity . This claim, while not from peer-reviewed literature, is significant for procurement and process chemistry planning. It suggests a mature and efficient manufacturing process, which contrasts with syntheses of other complex ionol derivatives that may have lower or more variable reported yields. For instance, the synthesis of 3-oxo-α-ionol ethyl carbonate is reported with a total yield of only about 23% [1].

Process Optimization Supply Chain Synthetic Methodology

Primary Research and Industrial Use Cases for Procuring Retro-Methyl-Alpha-Ionol


As a Key Intermediate in β-Damascenone Synthesis

The primary and most well-documented application for retro-methyl-α-ionol is as a synthetic intermediate for β-damascenone [1]. A research or industrial lab focused on producing β-damascenone, a high-value flavor and fragrance compound, should procure this intermediate to leverage the modern, straightforward synthetic pathway described by Campagnole & Delmond (2007) [2]. This application is directly supported by the compound's role in the published synthetic route.

Use in Process Chemistry Development and Optimization

Given the vendor-reported high synthetic yields (>95%) and selectivity [1], retro-methyl-α-ionol is an ideal candidate for process chemists aiming to scale up the production of β-damascenone or related norisoprenoids. The efficient manufacturing of this intermediate makes it a reliable building block for pilot plant studies and commercial production, where yield, purity, and cost are paramount.

As a Reference Standard for Analytical Method Development

Due to its distinct computed physicochemical properties (XLogP3 = 3.5, TPSA = 9.2 Ų) compared to α-ionone and other ionones [2], retro-methyl-α-ionol can serve as a valuable reference standard. Analytical chemists can use it to develop and validate HPLC or GC methods for monitoring reaction progress in β-damascenone synthesis or for purity assessment of related compounds, leveraging its unique chromatographic behavior.

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